Cas no 1934912-31-8 (2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid)

2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1934912-31-8
- 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid
- EN300-1449321
- 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylicacid
- 2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid
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- インチ: 1S/C9H9N3O3/c1-3-4-15-12-8-5-7(9(13)14)10-6(2)11-8/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)
- InChIKey: VJAAGUGVMRLTFH-UHFFFAOYSA-N
- ほほえんだ: O(CC#C)NC1C=C(C(=O)O)N=C(C)N=1
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449321-1.0g |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 1g |
$1414.0 | 2023-06-06 | ||
Enamine | EN300-1449321-2.5g |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 2.5g |
$2771.0 | 2023-06-06 | ||
Enamine | EN300-1449321-0.5g |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 0.5g |
$1357.0 | 2023-06-06 | ||
Enamine | EN300-1449321-0.25g |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 0.25g |
$1300.0 | 2023-06-06 | ||
Enamine | EN300-1449321-1000mg |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1449321-0.1g |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 0.1g |
$1244.0 | 2023-06-06 | ||
Enamine | EN300-1449321-100mg |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1449321-5000mg |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1449321-10000mg |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1449321-500mg |
2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid |
1934912-31-8 | 500mg |
$1014.0 | 2023-09-29 |
2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acidに関する追加情報
2-Methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid (CAS No. 1934912-31-8): An Overview
2-Methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid (CAS No. 1934912-31-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs for the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
The chemical structure of 2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid (CAS No. 1934912-31-8) is defined by its molecular formula C10H9N3O3. The compound features a pyrimidine core with a methyl group at the 2-position, an amino group at the 6-position, and a carboxylic acid group at the 4-position. Additionally, the presence of a propargyloxy (prop-2-yn-1-yloxy) substituent at the 6-position adds to its structural complexity and potential biological activity. The molecular weight of this compound is approximately 207.19 g/mol.
The physical properties of 2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid include its solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). Its melting point is typically in the range of 150°C to 155°C, making it suitable for various analytical and preparative techniques. The compound's stability under different conditions, such as pH and temperature, has been extensively studied to ensure its reliability in pharmaceutical formulations.
Synthesis Methods
The synthesis of 2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid (CAS No. 1934912-31-8) involves several well-established chemical reactions. One common approach is to start with a commercially available pyrimidine derivative and introduce the necessary functional groups through stepwise reactions. For instance, the synthesis can begin with 6-chloro-pyrimidine, which undergoes nucleophilic substitution with propargyl alcohol to form the propargyloxy intermediate. Subsequent reactions, such as amidation and methylation, are then performed to achieve the final product.
A recent study published in the Journal of Organic Chemistry reported an optimized synthetic route that significantly improved the yield and purity of 2-methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid. The researchers utilized microwave-assisted synthesis techniques to enhance reaction efficiency and reduce side products. This method not only shortened the overall synthesis time but also minimized environmental impact by reducing solvent usage.
Biological Activities
2-Methyl-6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylic acid has shown promising biological activities in various preclinical studies. One of its key applications is in the treatment of neurological disorders, particularly those involving glutamate receptor modulation. Glutamate receptors play a crucial role in synaptic transmission and are implicated in conditions such as Alzheimer's disease and epilepsy. Studies have demonstrated that this compound can effectively modulate glutamate receptor activity, potentially leading to therapeutic benefits.
In addition to its neuroprotective effects, 2-methyl-6-(prop-2-yinyl-oxy)aminopyrimidine-4-carboxylic acid has also shown potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves inhibition of key signaling pathways involved in cell proliferation and survival.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 2-methyl-6-(propargyl-oxy)aminopyrimidine-carboxylic acid into clinical trials. Several phase I trials are currently underway to evaluate its safety and efficacy in human subjects. These trials aim to determine optimal dosing regimens and identify any potential side effects or drug interactions.
Beyond its immediate therapeutic applications, ongoing research is exploring the broader implications of this compound in drug discovery and development. For instance, scientists are investigating its use as a lead compound for designing more potent analogs with enhanced pharmacological properties. Computational methods such as molecular docking and virtual screening are being employed to identify structurally similar compounds with improved binding affinities to target proteins.
Conclusion
2-Methyl--6-(propargyl-oxy)aminopyrimidine-4-carboxylic acid (CAS No. 1934912-31--8) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for both academic researchers and industry professionals. As more data from clinical trials become available, it is anticipated that this compound will play a significant role in advancing our understanding of complex diseases and improving patient outcomes.
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